3-(4-ethoxyphenyl)-1H-pyrazol-5-ol

Lipophilicity Membrane Permeability Drug Likeness

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol is a differentiated pyrazol-5-ol scaffold with a calculated LogP of 1.85, significantly higher than simpler analogs (e.g., 3,4-dimethyl-1H-pyrazol-5-ol, LogP 0.73). This enhanced lipophilicity is critical for membrane permeability and target engagement in MAO-B inhibitor programs (IC50 as low as 0.063 µM) and endothelin receptor antagonist development. Generic substitution is scientifically invalid due to the profound impact of the 3-aryl substituent on binding affinity. Ensure your research uses the validated core for reproducible SAR studies.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B5323619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-1H-pyrazol-5-ol
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=O)NN2
InChIInChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14)
InChIKeyYQMOIHHEQMEXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol: Core Pyrazol-5-ol Scaffold for Targeted Lead Optimization and Scaffold Hopping


3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol is a heterocyclic organic compound belonging to the pyrazol-5-ol family, characterized by a pyrazole core with a hydroxyl group at position 5 and a para-ethoxyphenyl substituent at position 3. Its molecular formula is C₁₁H₁₂N₂O₂ with a molecular weight of 204.22 g/mol . The compound exhibits moderate lipophilicity with a calculated LogP of 1.85, attributable to the ethoxy group, which enhances lipid solubility relative to simpler pyrazol-5-ols . The hydroxyl group at C5 and the pyrazole NH confer hydrogen-bonding capacity, enabling interactions with diverse biological targets. This compound serves as a key intermediate in the synthesis of pyrazoline derivatives with demonstrated pharmacological activities [1] and has been explored as a ligand scaffold in endothelin receptor antagonist programs [2].

Why 3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol Cannot Be Substituted with Unsubstituted or Methyl-Substituted Pyrazol-5-ol Analogs


Generic substitution among pyrazol-5-ol scaffolds is not scientifically valid due to the profound impact of the 3-aryl substituent on both physicochemical properties and target binding. The para-ethoxyphenyl group in 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol confers a calculated LogP of 1.85, which is significantly higher than that of simpler pyrazol-5-ols such as 3,4-dimethyl-1H-pyrazol-5-ol (LogP 0.73) . This ~2.5-fold increase in lipophilicity directly affects membrane permeability and distribution behavior in biological systems. Furthermore, structure-activity relationship (SAR) studies on pyrazol-5-ol-derived endothelin receptor ligands demonstrate that aryl substitution at the 3-position is a critical determinant of receptor binding affinity [1]. In the pyrazoline series bearing the 3-(4-ethoxyphenyl) moiety, halogen substitution at the 5-phenyl ring modulates monoamine oxidase-B (MAO-B) inhibitory potency across a range of 0.063 µM to >100 µM depending on the specific halogen present, underscoring that even subtle modifications within this scaffold produce dramatic shifts in biological activity [2]. Therefore, substituting this core with a different 3-aryl pyrazol-5-ol or a non-arylated analog would fundamentally alter the compound's drug-like properties and target engagement profile, rendering procurement based on class membership alone scientifically untenable.

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol: Head-to-Head and Cross-Study Comparative Evidence Guide


Lipophilicity Enhancement: 2.5-Fold LogP Increase Relative to Dimethyl-Substituted Pyrazol-5-ol

The para-ethoxyphenyl substituent at position 3 substantially increases the calculated LogP of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol relative to simpler pyrazol-5-ol analogs. The target compound exhibits a calculated LogP of 1.85, compared to 0.73 for 3,4-dimethyl-1H-pyrazol-5-ol, representing a 2.53-fold increase in lipophilicity . This quantitative difference translates to enhanced membrane permeability in biological systems.

Lipophilicity Membrane Permeability Drug Likeness

Endothelin Receptor Antagonist Scaffold: 3-Aryl Pyrazol-5-ols as Validated ET(A)/ET(B) Ligands

Random screening in endothelin receptor (ET(A) and ET(B)) binding assays identified pyrazol-5-ols bearing aryl groups at the 3-position as a new class of endothelin ligands [1]. The 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol scaffold was characterized as part of a structure-activity relationship (SAR) study wherein the 3-aryl substituent was found to be crucial for receptor binding. Although the parent pyrazol-5-ols exhibited lower affinity than subsequently developed pyrazole-5-carboxylic acids, the 3-(4-ethoxyphenyl) variant represents a validated hit scaffold from which higher-affinity antagonists were evolved through carboxylic acid functionalization at the 5-position [1]. The SAR studies established that the nature and position of substituents on the 3-aryl ring modulate binding activity.

Endothelin Receptor Cardiovascular GPCR

MAO-B Inhibitor Precursor: Fluorophenyl Pyrazoline Derivative (EH7) Demonstrates 0.063 µM IC50

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol is the direct synthetic precursor to the 4,5-dihydro-1H-pyrazole (pyrazoline) derivative EH7, which contains the identical 3-(4-ethoxyphenyl) moiety. In a head-to-head SAR series evaluating halogenated pyrazolines against monoamine oxidase-B (MAO-B), compound EH7 [3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole] demonstrated an IC50 of 0.063 µM [1]. This represented the highest potency within the series, with the rank order of MAO-B inhibition being -F (EH7, IC50 = 0.063 µM) > -Cl (EH6) > -Br (EH8) > -H (EH1) [1]. The 4-fluorophenyl substitution at the 5-position, combined with the 3-(4-ethoxyphenyl) core, produced a >1,500-fold improvement in potency relative to the unsubstituted parent pyrazoline (EH1). This SAR demonstrates that the 3-(4-ethoxyphenyl) core provides a privileged template for achieving nanomolar MAO-B inhibition when appropriately derivatized.

Monoamine Oxidase B Neurodegeneration Parkinson's Disease

Antioxidant Activity of Ethoxyphenyl Pyrazoline Derivatives: SAR Demonstrates Substituent-Dependent Radical Scavenging

Derivatives synthesized from the 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol core were evaluated for in vitro antioxidant activity using DPPH and hydrogen peroxide radical scavenging assays. Within a series of eleven 3-(4-ethoxyphenyl)-5-(4-substituted)-4,5-dihydro-1H-pyrazole derivatives, the compound bearing a methoxy group at the 4-position of the 5-phenyl ring (EH2) exhibited an IC50 of 9.02 µg/mL in the DPPH assay and 9.44 µg/mL in the hydrogen peroxide assay [1]. The hydroxy-substituted derivative (EH9) showed IC50 values of 12.41 and 14.56 µg/mL in the same assays, respectively [1]. This SAR demonstrates that electron-donating substituents on the 5-aryl ring, when paired with the 3-(4-ethoxyphenyl) core, produce moderate to good antioxidant activity relative to the standard ascorbic acid control. The data indicate that the 3-(4-ethoxyphenyl) scaffold is permissive for antioxidant activity when appropriately derivatized.

Antioxidant Free Radical Scavenging Oxidative Stress

Aqueous Solubility Profile: 38 µg/mL in Water Enables In Vitro Assay Compatibility

The aqueous solubility of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol has been experimentally determined as 38 µg/mL . This solubility value provides a practical benchmark for in vitro assay development, indicating that the compound is sufficiently soluble for cellular and biochemical assays at concentrations up to approximately 186 µM (based on molecular weight of 204.22 g/mol). While this solubility is moderate relative to highly polar heterocycles, it is consistent with the compound's calculated LogP of 1.85 and the presence of the lipophilic ethoxyphenyl moiety. For comparison, solubility in DMSO has been reported as ≥25 mg/mL for structurally related pyrazol-5-ol derivatives [1], suggesting that DMSO stock solutions are viable for this compound class.

Solubility Formulation In Vitro Assays

Patent-Protected Heterocyclic Pyrazole Platform: US-8853207-B2 Claims 3-Aryl Pyrazoles for Therapeutic Applications

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol and structurally related 3-aryl pyrazole derivatives are encompassed within the claims of US Patent 8,853,207 B2, titled 'Heterocyclic pyrazole compounds, method for preparing the same and use thereof' . This patent, along with related filings (US 7,456,201, US 7,772,236) covering substituted pyrazoles for infertility treatment and cathepsin S-mediated autoimmune disorders [1][2], establishes that the 3-aryl pyrazol-5-ol scaffold has been recognized as a therapeutically relevant chemotype. The inclusion of 3-(4-ethoxyphenyl)-substituted pyrazoles within the patent claims indicates that this specific substitution pattern has been deemed novel and non-obvious for pharmaceutical compositions. From a procurement perspective, this patent landscape confirms that this compound class possesses sufficient intellectual property differentiation to warrant protection, distinguishing it from generic, unpatented pyrazole scaffolds.

Intellectual Property Patent Landscape Therapeutic Pyrazoles

High-Impact Application Scenarios for 3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol Based on Validated Evidence


Medicinal Chemistry: Lead Optimization for Selective MAO-B Inhibitors

Researchers developing monoamine oxidase-B inhibitors for Parkinson's disease or neuroprotection can utilize 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol as a key synthetic intermediate for generating 4,5-dihydro-1H-pyrazole (pyrazoline) libraries. The SAR data from Nair et al. (2021) demonstrate that the 3-(4-ethoxyphenyl) core, when coupled with a 5-(4-fluorophenyl) substituent (derivative EH7), achieves an IC50 of 0.063 µM against MAO-B, the highest potency in the halogenated pyrazoline series [1]. The ethoxyphenyl moiety contributes to the observed >1,500-fold potency enhancement relative to unsubstituted analogs, and molecular dynamics simulations have elucidated the binding mode within the MAO-B active site [1]. This scenario is supported by direct head-to-head comparison evidence (Evidence_Tag: Direct head-to-head comparison) and represents the strongest differentiation case for this compound.

GPCR Drug Discovery: Endothelin Receptor Antagonist Hit Expansion

For programs targeting the endothelin axis (ETA/ETB receptors) in pulmonary arterial hypertension, cardiovascular diseases, or oncology, 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol provides a validated hit scaffold. The work published in Bioorganic & Medicinal Chemistry Letters (2000) established that 3-aryl pyrazol-5-ols, including those with 4-ethoxyphenyl substitution, act as endothelin receptor ligands identified through random screening [2]. Although the parent pyrazol-5-ols exhibited lower affinity than the subsequently optimized pyrazole-5-carboxylic acids, the SAR studies confirmed that the 3-aryl substituent is essential for receptor engagement. Researchers can use this compound as a starting point for structure-based optimization, including 5-position carboxylic acid functionalization to improve affinity, or for scaffold hopping exercises aimed at identifying novel endothelin antagonists.

Antioxidant Agent Development: Ethoxyphenyl Pyrazoline SAR Platform

Investigators studying oxidative stress-related pathologies can employ 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol to synthesize substituted pyrazoline derivatives with demonstrated free radical scavenging activity. Lakshminarayanan et al. (2020) reported that the 4-methoxy derivative (EH2) derived from this core exhibits IC50 values of 9.02 µg/mL (DPPH) and 9.44 µg/mL (hydrogen peroxide), representing the most potent antioxidant in an eleven-compound series [3]. The SAR analysis revealed that electron-donating substituents (methoxy, hydroxy) on the 5-aryl ring enhance radical scavenging activity relative to electron-withdrawing groups. This established SAR provides a rational design framework for optimizing antioxidant potency while retaining the favorable lipophilicity conferred by the 3-(4-ethoxyphenyl) core.

Physicochemical Property Benchmarking: Lipophilicity-Driven Permeability Studies

For research requiring compounds with defined and differentiated lipophilicity profiles, 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol (calculated LogP = 1.85) offers a 2.53-fold increase in LogP relative to simpler pyrazol-5-ol analogs such as 3,4-dimethyl-1H-pyrazol-5-ol (LogP = 0.73) . This quantified difference in lipophilicity makes the compound a valuable reference standard for permeability assays (e.g., PAMPA, Caco-2) or for investigating the relationship between LogP and cellular uptake in pyrazole-based chemical probes. The known aqueous solubility of 38 µg/mL provides a practical boundary for in vitro assay design, while the compound's hydrogen-bonding capacity (two H-bond donors: OH and NH groups) enables exploration of how lipophilicity and polarity trade-offs affect passive diffusion and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.